ethyl 2-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate
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Overview
Description
ethyl 2-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolidinyl group, a benzoylamino group, and a thiophene ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include thionyl chloride, aromatic amines, and various catalysts to facilitate the formation of the desired ester linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
ethyl 2-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.
Substitution: Commonly involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
ethyl 2-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of ethyl 2-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-Dioxopyrrolidin-1-yl)-4-methyl-thiazole-5-carboxylic acid methyl ester
- 2,5-Dioxopyrrolidin-1-yl 4-(pyren-1-yl)butanoate
- 2-(2,5-Dioxopyrrolidin-1-yl)ethyl methyl fumarate
Uniqueness
Compared to similar compounds, ethyl 2-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate stands out due to its unique combination of functional groups and its potential for diverse applications. The presence of the thiophene ring and the specific arrangement of substituents contribute to its distinct chemical and biological properties .
Properties
CAS No. |
387831-72-3 |
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Molecular Formula |
C25H22N2O5S |
Molecular Weight |
462.5g/mol |
IUPAC Name |
ethyl 2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C25H22N2O5S/c1-3-32-25(31)22-19(16-6-4-15(2)5-7-16)14-33-24(22)26-23(30)17-8-10-18(11-9-17)27-20(28)12-13-21(27)29/h4-11,14H,3,12-13H2,1-2H3,(H,26,30) |
InChI Key |
SJVPQVDNTFOLAG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Origin of Product |
United States |
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